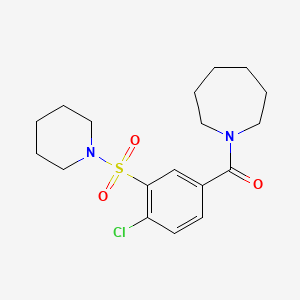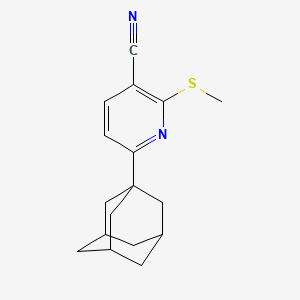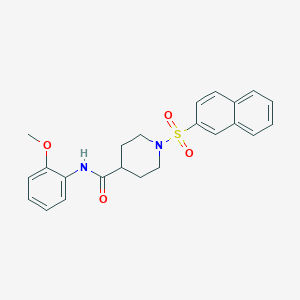![molecular formula C17H15N3O3 B4421244 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421244.png)
7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
概要
説明
7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Furan Groups: The furan-2-yl groups can be introduced via nucleophilic substitution or coupling reactions.
Amination: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the furan rings, leading to the formation of furan-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core or the furan rings, potentially leading to dihydro or tetrahydro derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry
In chemistry, 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities and can be studied for its effects on biological systems.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Quinazolinone derivatives have been investigated for their anti-inflammatory, analgesic, and antitumor properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Typically, quinazolinone derivatives interact with enzymes or receptors, modulating their activity. The furan rings may also play a role in binding to specific sites on proteins or nucleic acids.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol.
Uniqueness
What sets 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one apart is the combination of the quinazolinone core with two furan rings, which may confer unique chemical and biological properties.
特性
IUPAC Name |
7-(furan-2-yl)-2-(furan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-8-11(16-4-2-6-23-16)7-14-13(15)10-19-17(20-14)18-9-12-3-1-5-22-12/h1-6,10-11H,7-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUAWRKEWWZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxy-5-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4421166.png)
![4-methoxy-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4421172.png)
![N-cyclohexyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4421175.png)
![N-{[5-(4-CHLOROPHENYL)-2-FURYL]METHYL}-N-(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)AMINE](/img/structure/B4421182.png)
![N-[4-(piperidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B4421186.png)


![3-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B4421218.png)
![2-tert-butyl-7,8-dimethyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4421255.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4421263.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421270.png)
![1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4421274.png)
![7-fluoro-4-{[2-(pyridin-3-ylmethyl)pyrrolidin-1-yl]carbonyl}-2-pyrimidin-5-ylquinoline](/img/structure/B4421280.png)
